Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the sugar moiety, followed by the introduction of the benzyl group. The acetamido group is then introduced through acetylation. The final step involves the glycosylation reaction to attach the galactopyranosyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-throughput screening and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoproteins.
Biology: It serves as a probe to study carbohydrate-protein interactions and cellular recognition processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialized chemicals and materials, such as biodegradable polymers.
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
- 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose
- Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-glucopyranoside
Uniqueness
Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is unique due to its specific glycosidic linkage and functional groups, which confer distinct biological activities and chemical properties. Its structure allows for targeted interactions with biological molecules, making it valuable for research and therapeutic applications .
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13-,14-,15+,16+,17-,18+,19-,20+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWSWORSAKFGER-HKPIRTJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.